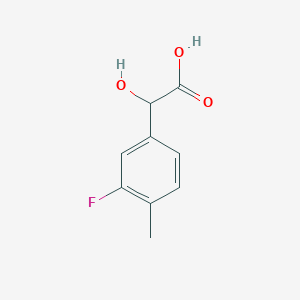

2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid

Description

2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid is a substituted phenylacetic acid derivative characterized by a phenyl ring with 3-fluoro and 4-methyl substituents, linked to a 2-hydroxyacetic acid moiety. Its molecular formula is C₉H₉FO₃, with a calculated molecular weight of 184.17 g/mol (based on constituent atomic masses). The compound’s structure combines lipophilicity (from the methyl group) with hydrogen-bonding capacity (from the hydroxyl and carboxylic acid groups), making it relevant for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-(3-fluoro-4-methylphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9FO3/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

XSLUOVWFTRHSQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinated reagents and catalysts to achieve the desired substitution on the aromatic ring . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .

Scientific Research Applications

2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom and hydroxyacetic acid moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituent positions, halogen types, or functional groups. These variations influence physicochemical properties such as acidity , solubility , and biological activity .

Table 1: Comparative Analysis of Selected Compounds

Key Findings from Research

Synthetic Yields: Hydroxyacetic acid derivatives with electron-donating substituents (e.g., benzyloxy) exhibit higher synthetic yields (up to 89%) compared to nitro-substituted analogs (32–57%) .

Acidity and Reactivity: The hydroxyl group in 2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid lowers the pKa (~2.5–3.0) compared to non-hydroxylated analogs (pKa ~4.5–5.0) due to enhanced electron withdrawal . Chlorine substituents (e.g., in ) further increase acidity compared to fluorine, owing to greater inductive effects .

The methyl group in the target compound may enhance blood-brain barrier penetration compared to polar hydroxylated analogs .

Stereochemical Considerations :

- Fluorination at the α-carbon (e.g., 2-Fluoro-2-(3-methylphenyl)acetic acid, ) introduces stereoisomerism, complicating synthesis but enabling chiral drug development .

Biological Activity

2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to elucidate its biological activity and mechanisms.

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

- IUPAC Name : 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid

The biological activity of 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with specific biomolecular targets, influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic processes, potentially affecting metabolic pathways related to inflammation and cancer.

In Vitro Studies

In vitro assays have demonstrated that 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid exhibits significant inhibitory effects on specific enzymes associated with disease states. For instance, it has shown potency in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses.

Case Studies

- Anti-inflammatory Activity : In a study involving human cell lines, treatment with 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid resulted in a reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential therapeutic role in managing inflammatory diseases.

- Anticancer Properties : Another investigation assessed the compound's effects on cancer cell lines, where it exhibited cytotoxicity against various tumor types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Tables

| Study | Biological Activity | Concentration Tested | Effect Observed |

|---|---|---|---|

| Study 1 | COX inhibition | 10 µM | Reduced IL-6 levels |

| Study 2 | Cytotoxicity | 5 µM | Induced apoptosis |

| Study 3 | Cell cycle arrest | 20 µM | G1 phase accumulation |

Pharmacokinetics

The pharmacokinetic profile of 2-(3-Fluoro-4-methylphenyl)-2-hydroxyacetic acid indicates moderate lipophilicity, which may influence its absorption and distribution in biological systems. Studies have shown that the compound has a half-life conducive for therapeutic applications, although further research is needed to fully understand its metabolic pathways.

Toxicity Studies

Toxicity assessments revealed that at higher concentrations (above 50 µM), the compound exhibited cytotoxic effects on non-target cells, indicating a need for careful dosage management in therapeutic settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.